Product packaging for Lead(IV) fluoride(Cat. No.:CAS No. 7783-59-7)

Lead(IV) fluoride

Cat. No.: B1208609
CAS No.: 7783-59-7
M. Wt: 283 g/mol
InChI Key: KKUOLSVLJAIIPH-UHFFFAOYSA-J
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Description

Historical Trajectories in Lead(IV) Fluoride (B91410) Synthesis and Early Characterization Efforts

The Significance of High-Oxidation State Fluorides in Contemporary Chemical Research

High-oxidation state metal fluorides are of considerable importance in contemporary chemical research due to the unique properties imparted by the fluoride ligand and the elevated oxidation states of the metal centers. Fluorine, being the most electronegative element, possesses a remarkable ability to stabilize metals in their highest accessible oxidation states elsevier.comvedantu.comuspex-team.orgreddit.com. This stabilization is attributed to several factors, including high lattice energies and bond enthalpies, as well as the small size and strong electron-donating capacity of fluorine, which can back-donate electron density to empty d-orbitals of the metal, thereby stabilizing electron-poor centers vedantu.comreddit.com.

These compounds serve as critical subjects for pushing the boundaries of known oxidation states in chemistry, offering insights into chemical bonding, electronic structure, and reactivity trends across the periodic table elsevier.comresearchgate.netfu-berlin.de. Furthermore, many high-oxidation state fluorides exhibit potent oxidizing capabilities and are investigated as selective fluorinating agents in organic synthesis and materials modification ontosight.airesearchgate.net. The distinct chemical behaviors and reactivities of these fluorides often result in complexes that have no analogues with heavier halides, making them indispensable for exploring novel chemical transformations and material properties elsevier.comsemanticscholar.org.

Overview of Lead(IV) Fluoride's Role in Frontier Academic Investigations

This compound (PbF₄) is a notable example of a compound where lead exists in its +4 oxidation state, a less common but significant state for this element wikipedia.orgontosight.aiamericanelements.com. Its role in frontier academic investigations is multifaceted, primarily revolving around its fundamental chemical properties and potential applications as a fluorinating agent. PbF₄ crystallizes in a structure that is isostructural with SnF₄, featuring planar layers of octahedrally coordinated lead atoms, where the octahedra share four corners and possess two terminal, unshared fluorine atoms in a trans configuration researchgate.netwikipedia.org.

Research efforts have focused on its synthesis and characterization using advanced techniques, including X-ray diffraction, to elucidate its precise structural parameters researchgate.net. While direct applications of PbF₄ in cutting-edge materials are not as widely cited as for some other metal fluorides, the broader interest in metal fluorides in areas like energy storage acs.orgacs.org and advanced materials rsc.org provides a context for its study. Its potential as a selective fluorinating agent continues to be an area of exploration, contributing to the development of new synthetic methodologies in inorganic and materials chemistry ontosight.airesearchgate.net.

Properties and Synthesis of this compound

The unique characteristics of this compound stem from its composition and structure. Its physical and chemical properties are crucial for understanding its behavior in various research contexts.

Table 1: Key Properties of this compound

PropertyValueSource(s)
Chemical FormulaPbF₄ wikipedia.orgamericanelements.comnih.govwebelements.co.uk
IUPAC NameTetrafluoroplumbane wikipedia.orgamericanelements.com
Molar Mass283.194 g/mol wikipedia.orgamericanelements.comnih.govwebelements.co.ukvwr.com
AppearanceWhite to beige crystals / crystalline solid wikipedia.orgamericanelements.comwebelements.co.uk
Melting Point600 °C wikipedia.orgwebelements.co.ukvwr.com
Density6.7 g/cm³ (at 20 °C) webelements.co.ukvwr.com
StructureIsostructural with SnF₄; planar layers of octahedrally coordinated lead researchgate.netwikipedia.org
DecompositionDecomposes into PbF₂ and F₂ upon heating ontosight.ai

Table 2: Synthesis Approaches for this compound

Method DescriptionPrecursors/ConditionsNotesSource(s)
Pressure Fluorination and Sublimation"PbF₄-x", autoclaves, pressure fluorinationUsed for single crystal synthesis researchgate.net
Reaction of Lead Dioxide with Hydrofluoric AcidPbO₂ + HFMentioned as a general synthesis route ontosight.ai

Compound List

this compound (PbF₄)

Tin(IV) fluoride (SnF₄)

Lead difluoride (PbF₂)

Fluorine (F₂)

Hydrogen fluoride (HF)

Structure

2D Structure

Chemical Structure Depiction
molecular formula F4Pb-4 B1208609 Lead(IV) fluoride CAS No. 7783-59-7

Properties

CAS No.

7783-59-7

Molecular Formula

F4Pb-4

Molecular Weight

283 g/mol

IUPAC Name

tetrafluoroplumbane

InChI

InChI=1S/4FH.Pb/h4*1H;/p-4

InChI Key

KKUOLSVLJAIIPH-UHFFFAOYSA-J

SMILES

F[Pb](F)(F)F

Canonical SMILES

[F-].[F-].[F-].[F-].[Pb]

Other CAS No.

7783-59-7

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Pathways for Lead Iv Fluoride

Direct Fluorination Techniques for Lead(IV) Fluoride (B91410) Production

Direct fluorination involves the reaction of a lead-containing precursor with elemental fluorine gas. This method is straightforward in concept but requires careful control of reaction conditions to achieve the desired product.

The most common method for synthesizing lead(IV) fluoride is through the high-temperature gas-phase fluorination of lead(II) compounds. smolecule.comchemicalbook.com This gas-solid reaction typically involves passing fluorine gas, often diluted with an inert gas like nitrogen, over a solid lead precursor. chemicalbook.comacademie-sciences.fr The high temperatures provide the necessary activation energy for the oxidation of lead from the +2 to the +4 state.

Key reactions in this category include:

Fluorination of Lead(II) Fluoride: The fluorination of lead(II) fluoride (PbF₂) is a frequently cited method. chemicalbook.comdtic.mil The reaction proceeds by passing fluorine gas over PbF₂ at elevated temperatures. chemicalbook.com

Reaction: PbF₂(s) + F₂(g) → PbF₄(s)

Fluorination of Lead(II) Oxide: Lead(II) oxide (PbO) can also serve as a precursor, reacting with fluorine gas at high temperatures to yield this compound. smolecule.com

Reaction: PbO(s) + 2F₂(g) → PbF₄(s) + ½O₂(g)

In some procedures, pressure fluorination is employed to synthesize single crystals of PbF₄ from substoichiometric lead fluoride ("PbF₄-x"). researchgate.net This highlights that both temperature and pressure are critical parameters in the direct fluorination process.

The synthesis of PbF₄ is a delicate balance, as the compound decomposes back into lead(II) fluoride and fluorine gas upon excessive heating. smolecule.com Therefore, optimizing reaction conditions is crucial for maximizing yield and purity.

The choice of precursor and temperature significantly impacts the reaction outcome. Lead(II) fluoride is often preferred as a precursor because it avoids the formation of byproducts like oxygen gas. The regeneration of spent lead tetrafluoride, which reverts to lead difluoride during fluorination reactions, can be accomplished by treating it with fluorine gas at temperatures of 200°C or higher. google.com Research indicates that temperatures around 300°C are effective for the conversion of lead difluoride. chemicalbook.com

Table 1: Precursors and Conditions for Direct Fluorination
PrecursorReaction TemperatureReactant GasKey Finding/Reference
Lead(II) fluoride (PbF₂)300°CFluorine / Nitrogen mixtureEffective for converting PbF₂ to PbF₄. chemicalbook.com
Lead(II) fluoride (PbF₂)≥ 200°CFluorineUsed for regenerating spent PbF₄. google.com
Lead(II) oxide (PbO)High TemperaturesFluorineA viable, though less direct, precursor. smolecule.com
"PbF₄-x"High Temperature & PressureFluorineMethod for producing single crystals of PbF₄. researchgate.net

High-Temperature Gas-Phase Fluorination Reactions

Indirect Synthesis Routes via Halogen Exchange and Oxidation-Fluorination Strategies

Indirect methods provide alternative pathways to this compound, often employing different precursors and reaction mechanisms than direct fluorination.

Halogen exchange (Halex) reactions offer a route to this compound by replacing other halogens in a lead(IV) precursor with fluorine. A notable example is the reaction of lead(IV) chloride (PbCl₄) with fluorine gas. This reaction highlights the ability to use other lead(IV) halides to form the tetrafluoride through halogen displacement. smolecule.com

Reaction: PbCl₄(g) + 2F₂(g) → PbF₄(s) + 2Cl₂(g) smolecule.com

This method leverages the high stability of the lead-fluorine bond to drive the reaction forward.

Oxidative approaches involve the synthesis of PbF₄ or related species from lead compounds, often starting with lead in a higher oxidation state but not as a simple halide. A significant strategy involves the use of lead tetraacetate [Pb(OAc)₄] with hydrogen fluoride. This combination acts as an in-situ source of a this compound species for fluorinating other substrates. ag.state.mn.us

Research into this reaction has led to the isolation of an intermediate, lead(IV) diacetate difluoride [PbF₂(OAc)₂], which confirms the formation of a mixed-ligand this compound compound during the process. rsc.org This demonstrates an oxidative pathway where acetate (B1210297) ligands are displaced by fluoride ions.

Another oxidative approach is seen in the synthesis of the mixed-valence binary lead fluoride, Pb₃F₈, which contains both lead(II) and lead(IV). This compound was synthesized through the reaction of lead(II) fluoride (PbF₂) with bromine trifluoride (BrF₃). researchgate.net The BrF₃ acts as a powerful oxidizing and fluorinating agent, converting a portion of the Pb(II) to Pb(IV).

Utilization of Lead(IV) Halide Precursors in Fluorination Reactions

Mechanochemical Synthesis Approaches for this compound and Related Systems

Mechanochemical synthesis, which utilizes mechanical energy from methods like high-energy ball milling to induce chemical reactions, is an established technique for producing various inorganic fluorides. researchgate.netresearchgate.net This solvent-free method can often lead to the formation of nanocrystalline materials with unique properties. researchgate.net

While mechanochemistry is used to produce solid solutions of lead-containing fluorides, such as MₓPb₁₋ₓF₂ (where M = Ca, Sr, Ba), its application for the direct synthesis of pure this compound is not widely documented in available research. researchgate.net However, the synthesis of the related compound, lead(II) fluoride (PbF₂), via mechanochemical routes is well-studied. For instance, PbF₂ can be synthesized by milling or grinding lead(II) acetate with ammonium (B1175870) fluoride. csic.esscilit.com The choice of lead precursor in these reactions can even influence the resulting crystal phase (α-PbF₂ or β-PbF₂) of the product. researchgate.net These examples show the utility of the mechanochemical method for synthesizing related lead fluoride systems, even if its use for producing the highly reactive PbF₄ is not common. researchgate.netcsic.es

Kinetic and Thermodynamic Considerations in this compound Synthesis Pathways

The synthesis of this compound (PbF₄) is a process governed by a delicate interplay of kinetic and thermodynamic factors. Understanding these parameters is crucial for optimizing reaction conditions to favor the formation of the desired tetravalent lead species over the more common divalent state. This section delves into the thermodynamic stability of this compound and the kinetic barriers associated with its primary synthesis route.

The predominant method for synthesizing this compound is the direct fluorination of lead(II) fluoride (PbF₂) with elemental fluorine (F₂), as depicted in the following reaction:

PbF₂(s) + F₂(g) → PbF₄(s)

This reaction is typically carried out at elevated temperatures, with some sources suggesting temperatures around 300 °C for the fluorination of lead difluoride. rsc.org

Thermodynamic Analysis

The thermodynamic feasibility of this synthesis is dictated by the change in Gibbs free energy (ΔG) for the reaction. While direct experimental values for the synthesis reaction are not abundant, thermodynamic parameters can be derived from studies on the decomposition of this compound.

This compound decomposes back into lead(II) fluoride and fluorine gas at higher temperatures. rsc.orgtandfonline.com The reaction for this decomposition is:

PbF₄(s) → PbF₂(s) + F₂(g)

A thermodynamic study of this decomposition process using torsion-effusion vapor pressure measurements has provided valuable data. rsc.orgtandfonline.com In the temperature range of 596 to 684 K, the temperature dependence of the fluorine pressure above solid this compound is described by the equation:

log(p/Pa) = (11.70 ± 0.20) − (7450 ± 200)/(T/K) rsc.orgtandfonline.com

From this relationship, the second-law enthalpy (ΔH°) for the decomposition reaction at 650 K was determined to be 141 ± 6 kJ·mol⁻¹. rsc.orgtandfonline.com The entropy of solid this compound at 650 K was also evaluated as S°(650 K) = (272 ± 15) J·K⁻¹·mol⁻¹. rsc.orgtandfonline.com

For the synthesis reaction (PbF₂ + F₂ → PbF₄), the thermodynamic parameters will be the reverse of the decomposition values. Therefore, the enthalpy of synthesis at 650 K is approximately -141 kJ·mol⁻¹, indicating an exothermic process that is thermodynamically favored at this temperature.

Theoretical calculations using ab initio methods have also been employed to investigate the thermodynamics of this system. One study calculated the reaction energy for the decomposition PbF₄ → PbF₂ + F₂ to be +64.5 kcal/mol (approximately +270 kJ/mol), which is higher than the experimental value but still indicates an endothermic decomposition and, consequently, an exothermic synthesis.

Standard Gibbs free energy of formation (ΔG°f) data for the involved species can also provide insight into the spontaneity of the reaction under standard conditions (298.15 K and 1 bar). While a comprehensive and universally agreed-upon set of values is not always available, some databases provide the following:

CompoundStateΔG°f (kJ/mol)
PbF₂(s, alpha)solid-630.95
PbF₂(s, beta)solid-631.16
PbF₄(g)gas-1092.69
F₂(g)gas0

Note: The value for PbF₄ is for the gaseous state and may differ significantly from the solid state. Data sourced from various thermodynamic compilations. researchgate.netwebqc.org

Using the value for beta-PbF₂, the change in Gibbs free energy for the reaction PbF₂(s) + F₂(g) → PbF₄(g) under standard conditions can be estimated. However, it is important to recognize the limitation of using gaseous PbF₄ data for a solid-state product.

The stability of this compound is influenced by several factors, including the inert pair effect, which favors the +2 oxidation state for heavier p-block elements like lead. prutor.ai However, the high lattice energy and strong Pb-F bonds in PbF₄ can compensate for this, making the compound stable under certain conditions. prutor.ai The formation of PbF₄ from its elements is a more exothermic process compared to the formation of PbF₂, suggesting thermodynamic favorability. prutor.ai

Kinetic Considerations

However, insights can be drawn from kinetic studies of other solid-gas fluorination reactions. The reaction between solid PbF₂ and gaseous F₂ is a heterogeneous reaction. The mechanism likely involves several steps:

Mass transport of fluorine gas from the bulk gas phase to the surface of the solid lead(II) fluoride.

Adsorption of fluorine molecules onto the PbF₂ surface.

Chemical reaction at the surface, involving the breaking of the F-F bond and the formation of new Pb-F bonds.

Formation of a product layer of PbF₄ on the surface of the unreacted PbF₂ core.

Diffusion of either fluorine through the PbF₄ product layer to react with the underlying PbF₂ or the diffusion of lead ions outwards.

Studies on the fluorination of other materials, such as iron and uranium dioxide, have shown that the process can be complex, with the rate-controlling step potentially shifting with temperature. tandfonline.comnasa.gov For instance, at lower temperatures, the chemical reaction at the surface may be rate-limiting, while at higher temperatures, diffusion through the product layer may become the dominant kinetic barrier. The activation energy for such processes can vary significantly depending on the material and the specific mechanism. For example, the fluorination of UO₂ has reported activation energies in the range of 76.8 to 93 kJ/mol for different reaction steps. tandfonline.com Computational studies on the fluorination of silicon surfaces have shown activation energies ranging from near zero to over 6 eV depending on the fluorinating agent. researchgate.net

Kinetic factors can also play a role in the observed stability of this compound. It might be kinetically stabilized under certain conditions, preventing its decomposition back to lead(II) fluoride and fluorine, even if the thermodynamics become less favorable. prutor.ai

Sophisticated Structural Elucidation and Electronic Bonding Characterization of Lead Iv Fluoride

Crystallographic Analyses for Precise Structural Determination

Crystallographic methods are essential for determining the precise arrangement of atoms within a crystal lattice, providing fundamental data on unit cell parameters, space group symmetry, and structural relationships.

Single crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise unit cell parameters and assigning the correct space group to crystalline materials. For Lead(IV) fluoride (B91410) (PbF₄), SCXRD studies have revealed its tetragonal crystal system. Specifically, PbF₄ crystallizes in the I4/mmm space group researchgate.net. The unit cell parameters have been reported as a = 425.36(8) pm and c = 806.4(1) pm, with Z=2 researchgate.net. The structure is described as two-dimensional, consisting of planar layers of corner-sharing PbF₆ octahedra, where the octahedra share four corners, and two terminal fluorine atoms are in a trans configuration funcmater.comwikipedia.org. Within these octahedra, there are two shorter Pb–F bond lengths (approximately 1.98 Å) and four longer ones (approximately 2.15 Å) materialsproject.org. PbF₄ contains two inequivalent fluorine sites: one bonded to a single Pb atom, and another bonded linearly to two Pb atoms osti.gov.

Powder X-ray diffraction (PXRD) is employed to confirm the bulk crystal structure of a material and to identify crystalline phases. PXRD data for Lead(IV) fluoride are consistent with the findings from single-crystal studies, confirming its tetragonal structure and space group researchgate.netresearchgate.net. This technique is valuable for characterizing bulk samples and ensuring phase purity.

This compound is known to be isostructural with tin(IV) fluoride (SnF₄) funcmater.comwikipedia.orgbac-lac.gc.ca. Both compounds crystallize in the tetragonal I4/mmm space group researchgate.net. This structural similarity suggests analogous bonding and packing arrangements, where the PbF₆ and SnF₆ octahedra share corners in a similar manner, forming layered structures funcmater.comwikipedia.org. This relationship aids in understanding the structural behavior and potential chemical similarities between these tetrafluorides.

Powder X-ray Diffraction for Bulk Structural Confirmation

Advanced Spectroscopic Probes for Electronic Structure and Local Coordination

Spectroscopic techniques provide crucial information about the electronic states, chemical environments, and local coordination of atoms within a compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical and electronic states of elements within a material libretexts.orgunimi.itresearchgate.netnasa.gov. XPS analysis of this compound would reveal the binding energies of core electrons for lead and fluorine atoms, allowing for the identification of their oxidation states and chemical environments. For PbF₄, XPS would be expected to show characteristic Pb 4f and F 1s core-level peaks. The precise binding energies can indicate the Pb(IV) oxidation state and the nature of the Pb–F bonds. Studies on related lead compounds suggest that XPS can distinguish between different lead oxidation states (e.g., Pb(II) and Pb(IV)) and their associated chemical environments, such as in PbF₂ or PbO₂ imeti.orgurl.eduresearchgate.net.

X-ray Absorption Near-Edge Structure (XANES) spectroscopy probes the unoccupied electronic states of atoms, providing information about their oxidation states and local coordination environments nih.govustc.edu.cn. Analyzing the Lead K-edge or L-edges, and the Fluorine K-edge of PbF₄ can offer detailed insights into the electronic structure. For instance, the position and shape of the Pb K-edge XANES spectrum are sensitive to the oxidation state of lead and its coordination geometry ustc.edu.cn. Similarly, Fluorine K-edge XANES can reveal information about the hybridization of fluorine orbitals with lead orbitals, contributing to the understanding of the Pb–F bonding rsc.orgritsumei.ac.jp. Studies on other lead-fluorine compounds, such as Pb₃F₈, have utilized XP and NEXAFS (which includes XANES) spectroscopy to elucidate the mixed-valence nature and electronic structure researchgate.netd-nb.info. The F K-edge XAS of related compounds like PbSnF₄ has shown that the electronic structure changes with lead composition, influencing fluoride ion conductivity ritsumei.ac.jp.

Vibrational Spectroscopy (Infrared and Raman) for Lattice Dynamics and Bond Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental analytical tool for gaining molecular-level insights into the structure, bonding, and chemical composition of materials nanografi.com. These methods operate by detecting the vibrational motions of atoms within molecules, such as stretching and bending, which correspond to specific vibrational energy levels nanografi.com. IR spectroscopy measures the absorption of infrared light, while Raman spectroscopy relies on the inelastic scattering of photons nanografi.comacs.org. Raman spectroscopy is particularly adept at providing information about lower-frequency modes that are indicative of crystal lattice structure and polymorphic forms mt.comspectroscopyonline.com.

Studies on related lead fluoride compounds, such as Pb3F8, have employed both IR and Raman spectroscopy for their characterization and vibrational analysis, aiding in the assignment of specific vibrational modes d-nb.inforesearchgate.net. Raman spectroscopy is sensitive to the strength and symmetry of atomic bonds, as well as the masses of the atoms involved, thereby providing a unique spectral fingerprint for identification and characterization mdpi.com. The complementary nature of IR and Raman spectroscopy allows for a comprehensive understanding of molecular vibrations and their relationship to the material's structure and bonding acs.org.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using magic-angle spinning (MAS) techniques for ¹⁹F nuclei, is an indispensable method for characterizing the local environment and mobility of fluorine atoms within crystalline solids researchgate.netacs.orgarxiv.orgnih.govbac-lac.gc.ca. The ¹⁹F nucleus is highly sensitive to its surrounding electronic and atomic structure, enabling the differentiation of various fluorine sites within a material arxiv.org. In the study of lead fluorides and similar compounds, ¹⁹F MAS NMR has been instrumental in investigating fluorine environments and assessing fluoride ion mobility, often correlating these findings with anionic conductivity researchgate.netacs.org.

For example, in the compound Pb3F8, ¹⁹F MAS NMR studies have provided detailed assignments of fluorine resonances based on their coordination environments with lead atoms. These assignments help elucidate the structural characteristics of the fluorine subnetwork d-nb.info.

Table 1: ¹⁹F MAS NMR Chemical Shift Assignments for Pb3F8

Fluorine Site AssignmentCoordination to Lead AtomsChemical Shift (ppm)Reference
F(1), F(2), F(3)Coordinated by two Pb atoms~40, ~48.5, ~56 d-nb.info
F(4)Coordinated by three Pb atoms~18.2 d-nb.info

Theoretical and Computational Chemistry for Bonding and Electronic Structure

Density Functional Theory (DFT) Calculations for Electronic Band Structure and Valence Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and condensed matter physics, offering robust methods for investigating the electronic structure, bonding characteristics, and predicting the properties of materials researchgate.netnih.govresearchgate.net. DFT calculations are extensively used to determine electronic band structures, analyze valence bonding, and predict optical spectra and vibrational frequencies researchgate.netresearchgate.netrsc.org. In the context of lead fluorides, DFT has been applied to assist in the analysis of vibrational spectra and the assignment of electronic bands d-nb.inforesearchgate.net. These computational approaches are vital for understanding the electronic configurations and predicting the reactivity of lead-fluorine compounds smolecule.com. However, it is recognized that certain phenomena, such as long-range electron correlation effects, can pose challenges for standard DFT functionals, potentially impacting the accuracy of specific electronic property predictions nih.gov.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, which derive their results directly from fundamental quantum mechanical principles without empirical parameterization, are employed to achieve highly accurate determinations of electronic structure d-nb.inforesearchgate.netsmu.eduacs.orgutah.edu. These theoretical approaches provide a fundamental basis for understanding chemical bonding and electronic properties researchgate.net. Research utilizing ab initio pseudopotential computations has been conducted on various lead-halogen compounds, including systems related to this compound, to elucidate their structural, thermodynamic, and bonding characteristics d-nb.info. For instance, ab initio calculations have been used to investigate the destabilization effects on tetravalent lead compounds induced by electronegative substituents, such as fluorine d-nb.info. These methods also contribute to the development and validation of more sophisticated theoretical models for material behavior unifi.it.

Reactivity Profiles and Comprehensive Reaction Mechanisms of Lead Iv Fluoride

Reactions with Inorganic Substrates and Formation of Fluoro-complexes

Lead(IV) fluoride (B91410) readily reacts with inorganic substrates, primarily acting as a fluoride ion donor and a Lewis acid.

Fluoride Ion Exchange Reactions and Coordination Chemistry

Lead(IV) fluoride is a strong Lewis acid and can accept fluoride ions to form stable hexafluoroplumbate(IV) complexes, [PbF₆]²⁻. libretexts.orgpurdue.eduwou.edu This is a characteristic reaction of metal tetrafluorides. The formation of these complexes is a classic example of a Lewis acid-base reaction, where PbF₄ is the Lewis acid and the fluoride ion source (e.g., from an alkali metal fluoride) is the Lewis base. libretexts.orgpurdue.edu

An example of this is the reaction of this compound with ammonium (B1175870) fluoride (NH₄F) in the presence of ammonia, which leads to the formation of ammonium heptafluoroplumbate(IV), (NH₄)₃PbF₇. researchgate.net This suggests the formation of a higher coordinate fluoro-complex. The hexafluoroplumbate(IV) anion, [PbF₆]²⁻, has been synthesized and structurally characterized in various salts. d-nb.infougr.es

Investigation of this compound as a Precursor to Other Fluorinated Compounds

This compound can serve as a starting material for the synthesis of other inorganic fluorides. Its high reactivity allows it to act as a fluorinating agent for various elements. For example, it can be used in the synthesis of noble gas compounds. While xenon fluorides are typically prepared by the direct reaction of xenon and fluorine, strong fluorinating agents like high-valent metal fluorides can also be employed. researchgate.netresearchgate.net

The synthesis of mixed-valence lead fluorides, such as Pb₃F₈, can be achieved through the reaction of PbF₂ with a strong fluorinating agent like BrF₃, or by the reaction of Pb₃O₄ with anhydrous HF. researchgate.netnih.gov This highlights the role of lead(IV) species in the formation of complex lead fluoride structures.

Thermal Decomposition Pathways and Products of this compound

This compound is thermally unstable and decomposes upon heating. The primary decomposition pathway involves the reduction of lead(IV) to the more stable lead(II) state, with the concomitant release of elemental fluorine gas (F₂).

The decomposition reaction is as follows: PbF₄(s) → PbF₂(s) + F₂(g)

This decomposition has been observed in thermogravimetric analysis (TGA) studies. researchgate.netnih.gov In situ X-ray diffraction experiments under a nitrogen atmosphere have also confirmed this decomposition pathway. researchgate.net The temperature at which this decomposition begins can be influenced by the experimental conditions, such as the heating rate and the surrounding atmosphere. wikipedia.org

Thermal Decomposition Data for this compound This table is illustrative of the expected products based on chemical principles and available literature. Specific decomposition temperatures can vary.

Decomposition Product Chemical Formula Physical State
Lead(II) fluoridePbF₂Solid
FluorineF₂Gas

This decomposition reaction underscores the strong oxidizing power of lead(IV), as it is capable of oxidizing fluoride ions to elemental fluorine upon heating.

Mechanistic Characterization of Decomposition Processes

PbF₄(s) → PbF₂(s) + F₂(g) smolecule.comresearchgate.net

Detailed mechanistic studies have focused on the thermodynamics of this process through techniques such as torsion-effusion vapor pressure measurements. Research conducted between 596 K and 684 K has provided insight into the energetics of the decomposition. In this temperature range, the process involves not only the release of molecular fluorine (F₂) but also its partial dissociation into atomic fluorine (F). researchgate.net

The temperature dependence of the fluorine pressure (p) resulting from the primary decomposition reaction (a) can be described by the following expression:

log(p/Pa) = (11.70 ± 0.20) − (7450 ± 200)/(T/K) researchgate.net

This equation quantifies the relationship between temperature and the equilibrium pressure of fluorine gas over solid this compound, providing a foundational aspect of its decomposition kinetics. The process is understood to involve the reduction of the lead center from the +4 oxidation state to the more stable +2 state, driven by the high oxidizing power of Pb(IV).

Thermodynamic analysis has yielded specific enthalpy values for the decomposition pathways at an average temperature of 650 K. researchgate.net These values are critical for a quantitative understanding of the process.

Reaction PathwayReaction Enthalpy (ΔH°) at 650 K (kJ·mol⁻¹)
PbF₄(s) → PbF₂(s) + F₂(g)141 ± 6
½ PbF₄(s) → ½ PbF₂(s) + F(g)152 ± 6
This table presents the second-law enthalpy values for the two primary decomposition reactions of this compound at 650 K, as determined by torsion-effusion studies. researchgate.net

While these thermodynamic data provide a robust characterization of the decomposition energetics, detailed kinetic parameters such as the activation energy (Ea) from comprehensive experimental studies are not widely reported in the surveyed scientific literature. Computational studies using methods like Density Functional Theory (DFT) have been suggested as a means to explore bonding and reactivity in lead-fluorine compounds, but specific computational investigations into the decomposition mechanism of PbF₄ are not extensively documented. smolecule.com

Identification of Intermediate Species and Solid-State Products

The primary and most stable solid-state product of the thermal decomposition of this compound is unequivocally identified as lead(II) fluoride (PbF₂) . smolecule.comresearchgate.net This product represents the final state of the lead cation after undergoing reduction.

The gaseous products identified are molecular fluorine (F₂) and, at elevated temperatures within the decomposition range, atomic fluorine (F) , which results from the dissociation of F₂. researchgate.net

The scientific literature based on the conducted searches does not provide evidence for the formation of stable or isolable intermediate species during the thermal decomposition of solid this compound. The process appears to proceed directly from the lead(IV) state to the lead(II) state. There is no reported observation of transient species such as compounds containing lead in the +3 oxidation state, which is known to exist as a radical intermediate in some organolead complexes. The decomposition is generally considered a clean reduction-elimination process yielding the final, stable products.

Photochemical Reactivity and Light-Induced Transformations of this compound

A review of the scientific literature reveals a significant lack of specific research focused on the photochemical reactivity and light-induced transformations of this compound. While photochemistry is a broad field of study, and the light-induced reactions of many compounds are well-documented, PbF₄ does not appear to have been a subject of detailed investigation in this regard. chemistry-chemists.comlcms.czresearchgate.netnih.gov

In contrast, other lead halides, specifically the lead(II) halides, are known to exhibit photosensitivity. Lead(II) dihalides, particularly lead(II) iodide (PbI₂), can decompose upon exposure to ultraviolet or visible light. wikipedia.org The photolysis of lead iodide into metallic lead (Pb⁰) and iodine (I₂) is a known phenomenon, especially within the context of perovskite solar cell degradation. rsc.org However, this reactivity of the dihalides cannot be directly extrapolated to the tetrafluoride.

No studies detailing the photolysis, photodissociation, or any light-induced reactions of PbF₄ upon irradiation with UV or visible light were identified in the performed search. Therefore, information regarding its quantum yield, potential photoproducts apart from those of thermal decomposition, or the mechanisms of any such transformations remains uncharacterized in the available literature.

Advanced Analytical Methodologies for Lead Iv Fluoride Research and Characterization

Non-Destructive In Situ Characterization Techniques for Reaction Monitoring

Monitoring chemical reactions involving Lead(IV) fluoride (B91410) in real-time without altering the sample's composition is crucial for understanding reaction kinetics and mechanisms. Non-destructive techniques allow for continuous observation of transformations. While specific studies directly detailing in-situ monitoring of PbF₄ reactions using techniques like Raman or IR spectroscopy are not extensively detailed in the provided search results, these methods are generally applicable to solid-state materials and their reactions. Raman spectroscopy, for instance, can provide vibrational information that changes as a compound reacts, offering insights into structural modifications. Similarly, infrared (IR) spectroscopy can detect changes in functional groups or bonding within the material during a reaction. These techniques are valuable for observing the formation or disappearance of specific chemical bonds in situ, thereby tracking the progress of reactions involving PbF₄ without the need for sample extraction or preparation that could alter its state.

Quantitative and Qualitative Analyses of Lead(IV) Fluoride in Research Environments

Accurate quantification and qualitative assessment of this compound are essential for its synthesis, purification, and application in research. Several advanced spectroscopic and analytical methods are employed for this purpose.

Application of X-ray Photoelectron Spectroscopy (XPS) for Surface and Bulk Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of the surface of a sample. For this compound, XPS can provide detailed information about the oxidation states of lead and the chemical environment of fluorine atoms on the sample's surface and, to some extent, in the bulk. By analyzing the binding energies of core electrons, researchers can identify the presence of Pb(IV) and confirm the formation of the Pb-F bond. XPS is particularly useful for characterizing the surface chemistry of solid materials, which is critical for understanding reactivity and interactions with other substances. While specific numerical data from XPS studies on PbF₄ were not directly found in the provided snippets, XPS is a standard technique for analyzing metal fluorides and their surface compositions osti.gov.

Proton-Induced Gamma-ray Emission (PIGE) for Total Fluorine Content Analysis

Proton-Induced Gamma-ray Emission (PIGE) is a non-destructive analytical technique used for the quantification of elemental fluorine. It works by bombarding the sample with a proton beam, which excites fluorine nuclei, causing them to emit characteristic gamma rays. This method is effective for determining the total fluorine content (both organic and inorganic) in a sample norden.org. PIGE is particularly valuable for analyzing solid samples and can be applied to materials like this compound to accurately measure the amount of fluorine present, confirming stoichiometry or identifying fluorine-deficient phases. The technique is described as a surface analysis method that requires samples in a specific form, such as a thin layer norden.org.

Electrochemical Characterization Methods for Redox Behavior and Complex Formation

Electrochemical methods are vital for understanding the redox properties of metal compounds and their propensity to form complexes. This compound, with lead in its +4 oxidation state, is expected to exhibit redox activity. Electrochemical techniques such as cyclic voltammetry (CV) or potentiometry can be used to study the electrochemical window, reversible redox processes, and the stability of Pb(IV) under various conditions. These methods can reveal information about the ease with which Pb(IV) can be reduced to Pb(II) or other oxidation states, and how PbF₄ interacts with different electrolytes or ligands, potentially forming stable fluoro-complexes. While specific electrochemical data for PbF₄ were not detailed in the provided snippets, these techniques are standard for probing the electrochemical behavior of metal compounds.


Compound Table

Functional Applications of Lead Iv Fluoride in Advanced Materials Science Research

Lead(IV) Fluoride (B91410) as a Precursor for Novel Fluorinated Materials Synthesis

The most significant application of Lead(IV) fluoride in materials science is its use as a powerful and selective fluorinating agent. dur.ac.uk As a high-valency metal fluoride, it can be used for the exhaustive fluorination of organic materials. dur.ac.uk It is often generated in situ for greater control over reactions. One common method involves reacting lead tetraacetate with anhydrous hydrogen fluoride. researchgate.net

A key application of this chemistry is in the synthesis of complex organic molecules, such as fluorosteroids. Research has shown that this compound can achieve the selective cis-addition of fluorine across double bonds in steroid precursors. researchgate.netag.state.mn.us This provides a synthetic route to biologically important compounds that would be difficult to produce otherwise. researchgate.net

Table 1: Examples of Steroid Fluorination using this compound
Precursor CompoundFluorinated ProductSignificanceReference
Pregnenolone Acetate (B1210297)5α,6α-difluoro analogIntermediate for 6α-fluoroprogesterone researchgate.net
3β-hydroxy-androst-5-en-17-one3α-fluoro-androst-5-en-17-oneDirect replacement of -OH with F with inversion of configuration ag.state.mn.us
Testosterone Acetate4-fluorotestosteroneDemonstrates fluorination of a deactivated olefin rsc.org

Beyond organic synthesis, PbF₄ has also been identified as a potential reactant for producing other important inorganic fluorides. For instance, it can be used in methods for synthesizing sulfur hexafluoride (SF₆) from sulfur tetrafluoride (SF₄). google.com

Fundamental Studies of this compound in Thin Film Deposition Methodologies

There is limited information available regarding the use of this compound in thin film deposition methodologies. While physical and chemical vapor deposition techniques are common for many metal fluorides, the specific deposition of PbF₄ films is not well-documented in the reviewed literature.

The synthesis of bulk PbF₄ has been achieved through methods that could conceptually be adapted for deposition. These include the direct fluorination of PbF₂ powder at approximately 300°C or the fluorination of lead powder with elemental fluorine. dokumen.pubunicamp.br Another method involves pressure fluorination followed by sublimation in a fluorine autoclave at 400°C to obtain single crystals. researchgate.net

However, the thermal instability of this compound presents a significant challenge for conventional deposition techniques. PbF₄ is known to decompose into Lead(II) fluoride (PbF₂) and fluorine gas at temperatures above 90°C. dokumen.pub This low decomposition temperature would complicate processes like chemical vapor deposition (CVD) or thermal evaporation, which typically require higher temperatures to achieve sufficient precursor volatility and film quality.

Future Directions and Emerging Research Avenues in Lead Iv Fluoride Chemistry

Exploration of Novel Synthetic Paradigms for Enhanced Purity and Yield

The synthesis of Lead(IV) fluoride (B91410) is often achieved through direct fluorination of lead compounds or halogen exchange reactions smolecule.com. For instance, reacting lead(II) oxide with fluorine gas at high temperatures or reacting lead(IV) chloride with fluorine gas are established methods smolecule.com. However, these methods can be challenging in terms of controlling purity and maximizing yield, especially for large-scale production. Future research could focus on developing milder synthetic conditions, exploring alternative fluorinating agents, or utilizing flow chemistry techniques to improve reaction control and product quality. Investigating solid-state synthesis routes or mechanochemical approaches might also offer pathways to higher purity and yield, minimizing by-product formation and simplifying purification processes. The development of precise stoichiometric control and in-situ monitoring techniques will be crucial for optimizing these novel synthetic paradigms.

Advanced Computational Design and Predictive Modeling of Lead(IV) Fluoride Systems

Computational chemistry offers a powerful toolkit for understanding the electronic structure, bonding patterns, and reactivity of this compound smolecule.comd-nb.infonih.govacs.orgnih.govrsc.orgscm.com. Advanced techniques such as Density Functional Theory (DFT) can predict properties, reaction pathways, and potential material applications of PbF₄-based systems. Future research could employ these computational methods to design novel synthesis strategies by simulating reaction intermediates and transition states, thereby identifying optimal conditions for enhanced purity and yield. Predictive modeling can also be used to explore the behavior of PbF₄ in various chemical environments, forecast its stability, and guide the design of new materials incorporating this compound. Machine learning approaches, which have shown promise in predicting other chemical phenomena like groundwater fluoride contamination mdpi.comfrontiersin.orgiwaponline.com, could potentially be adapted to predict the properties and reactivity of PbF₄-based materials.

Integration of this compound into Multifunctional Material Architectures

While this compound's applications are currently limited, its unique structural and chemical properties suggest potential for integration into advanced materials smolecule.comamericanelements.com. Future research could explore its use as a component in composite materials, coatings, or specialized electronic devices. For example, understanding its role in materials with specific optical or electronic properties could lead to new applications. Given the interest in fluoride-based materials for energy storage researchgate.netsamaterials.com, investigating PbF₄'s potential in battery technologies or as a component in solid electrolytes could be a promising avenue. Its well-defined structure also makes it a candidate for reference materials in advanced characterization techniques smolecule.com.

Unraveling Complex Reaction Networks and Intermediates in this compound Chemistry

The reactivity of this compound, particularly its strong oxidizing nature and susceptibility to hydrolysis, warrants deeper investigation into its reaction mechanisms smolecule.comepa.gov. Future research should aim to elucidate the detailed reaction pathways and identify transient intermediates involved in its synthesis and reactions. Techniques such as in-situ spectroscopy, advanced mass spectrometry, and kinetic studies could provide crucial insights into these complex processes. Understanding these mechanisms is essential for controlling reactions, preventing decomposition, and developing safe and efficient handling protocols. Studies on its interactions with various organic and inorganic compounds could reveal new synthetic transformations or catalytic applications.

Green Chemistry and Sustainable Synthesis Approaches for this compound

The development of environmentally friendly and sustainable synthesis methods is a critical area for future research in chemistry researchgate.netmdpi.comdovepress.comfrontiersin.org. For this compound, this would involve exploring synthetic routes that minimize hazardous by-products, reduce energy consumption, and utilize safer reagents. Investigating solvent-free or aqueous-based synthesis methods, or employing catalytic approaches, could align with green chemistry principles. The use of bio-based reducing and stabilizing agents, as seen in the green synthesis of other metal nanoparticles mdpi.comfrontiersin.org, could potentially be adapted for PbF₄ synthesis if suitable precursors and conditions are identified. Research into recycling or reusing lead-containing waste streams for PbF₄ production could also contribute to sustainability.


Q & A

Q. What safety protocols are critical when handling PbF₄ in laboratory settings?

  • Answer : Use gloveboxes or fume hoods to avoid inhalation of toxic fumes. Employ hydrofluoric acid (HF)-resistant PPE (neoprene gloves, face shields). Monitor airborne fluoride levels using ion-selective electrodes. Reference hazard quotient (HQ) assessments from toxicological studies to design risk mitigation strategies .

Advanced Research Questions

Q. How can contradictions in reported electrical conductivity data for PbF₄ be resolved?

  • Answer : Discrepancies in conductivity (e.g., Arrhenius behavior vs. anomalies at high temperatures) may arise from synthesis impurities or measurement conditions. Replicate experiments using standardized samples (≥99% purity) and control humidity. Compare impedance spectroscopy data across multiple temperature ranges, and publish raw datasets with error margins to facilitate cross-study validation .

Q. What strategies address inconsistencies in spectroscopic data interpretation for PbF₄ hydration products?

  • Answer : Hydration-induced phase changes can alter XRD and IR spectra. Conduct in-situ spectroscopy under controlled humidity and temperature. Pair experimental data with molecular dynamics simulations to model water adsorption effects. Disclose experimental conditions (e.g., humidity levels) in metadata to clarify discrepancies .

Q. How can computational modeling optimize PbF₄’s application in solid-state fluoride-ion conductors?

  • Answer : Use density functional theory (DFT) to simulate ion migration pathways and activation energies. Validate models against experimental conductivity data. Collaborate with synthetic chemists to test predicted dopants (e.g., Bi³⁺) for enhancing ionic mobility. Publish computational parameters (basis sets, convergence criteria) to ensure reproducibility .

Q. What experimental designs are suitable for studying PbF₄ under extreme conditions (e.g., high pressure, irradiation)?

  • Answer : Employ diamond anvil cells for high-pressure XRD and synchrotron radiation for structural analysis under irradiation. Use inert matrices (e.g., polytetrafluoroethylene) to minimize side reactions. Document pressure/radiation dose-response relationships and include control experiments to isolate degradation pathways .

Methodological Best Practices

  • Data Presentation : Use tables to compare synthesis parameters (e.g., Table: Temperature vs. PbF₄ Yield) and append raw datasets for peer validation .
  • Literature Review : Prioritize primary sources and cite studies that address PbF₄’s thermodynamic stability and kinetic behavior to contextualize research gaps .
  • Reproducibility : Adhere to IMRAD formatting for clarity, and provide supplemental experimental videos or code repositories for complex procedures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.